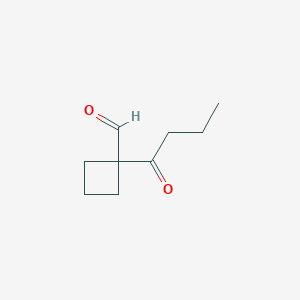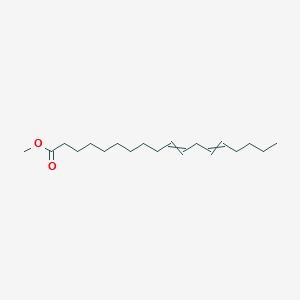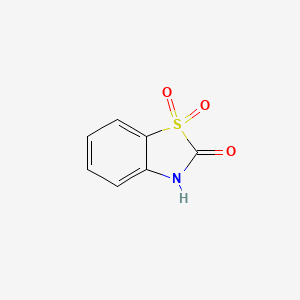
1,3-benzothiazol-2(3H)-one 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzothiazolinone,1,1-dioxide(8CI) is an organic compound with the molecular formula C7H5NO3S and a molecular weight of 183.18 g/mol . It is a derivative of benzothiazolinone and is characterized by the presence of a dioxide group attached to the benzothiazolinone ring. This compound is used primarily in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazolinone,1,1-dioxide(8CI) typically involves the oxidation of 2-benzothiazolinone. One common method is the use of hydrogen peroxide as an oxidizing agent under acidic conditions. The reaction proceeds as follows: [ \text{C}_7\text{H}_5\text{NOS} + \text{H}_2\text{O}_2 \rightarrow \text{C}_7\text{H}_5\text{NO}_3\text{S} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of 2-Benzothiazolinone,1,1-dioxide(8CI) often involves large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the complete conversion of the starting material and to minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzothiazolinone,1,1-dioxide(8CI) undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the dioxide group back to the original benzothiazolinone.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include sulfonic acids, reduced benzothiazolinones, and various substituted benzothiazolinones.
Applications De Recherche Scientifique
2-Benzothiazolinone,1,1-dioxide(8CI) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Benzothiazolinone,1,1-dioxide(8CI) involves its interaction with various molecular targets. The dioxide group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to antimicrobial and antifungal effects. The compound may also inhibit specific enzymes or proteins involved in microbial growth and survival.
Comparaison Avec Des Composés Similaires
2-Benzothiazolinone,1,1-dioxide(8CI) is similar to other benzothiazolinone derivatives, such as benzisothiazolinone (BIT). the presence of the dioxide group in 2-Benzothiazolinone,1,1-dioxide(8CI) imparts unique chemical and biological properties. For example, BIT is widely used as a preservative and antimicrobial agent , whereas 2-Benzothiazolinone,1,1-dioxide(8CI) is more specialized for research and industrial applications.
List of Similar Compounds
- Benzisothiazolinone (BIT)
- Methylisothiazolinone (MI)
- Octylisothiazolinone
These compounds share structural similarities but differ in their specific applications and properties.
Propriétés
Formule moléculaire |
C7H5NO3S |
|---|---|
Poids moléculaire |
183.19 g/mol |
Nom IUPAC |
1,1-dioxo-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C7H5NO3S/c9-7-8-5-3-1-2-4-6(5)12(7,10)11/h1-4H,(H,8,9) |
Clé InChI |
IVDAUUXZWLLYFL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=O)S2(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


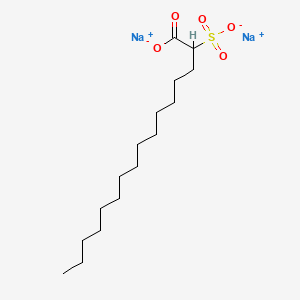

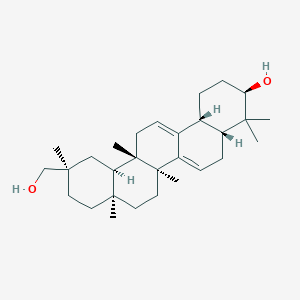


![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxy-5-nitrophenoxy]acetic acid methyl ester](/img/structure/B13805969.png)
![2'-Deoxyuridine, [5-3H]](/img/structure/B13805976.png)
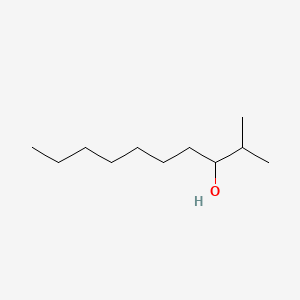
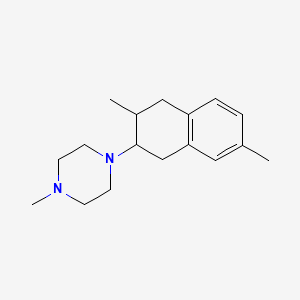
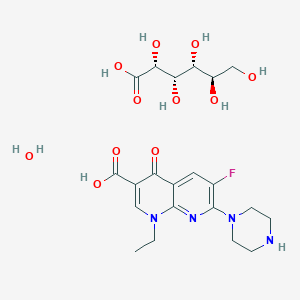
![L-Proline,2-[(2-chlorophenyl)methyl]-](/img/structure/B13805998.png)
